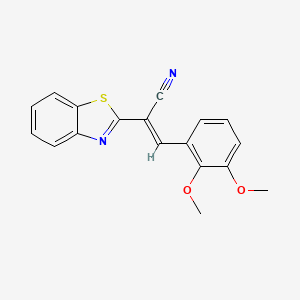

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile

Description

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a benzothiazole core linked to a 2,3-dimethoxyphenyl group via a conjugated double bond. The compound’s structural rigidity, conferred by the planar benzothiazole and aromatic methoxy-substituted phenyl ring, facilitates π-π stacking and hydrogen-bonding interactions, which are critical for its biological activity and crystallographic behavior . The α,β-unsaturated nitrile moiety serves as a Michael acceptor, enabling covalent interactions with cysteine residues in target proteins, a feature exploited in inhibitors of regulators of G-protein signaling (RGS) proteins .

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-21-15-8-5-6-12(17(15)22-2)10-13(11-19)18-20-14-7-3-4-9-16(14)23-18/h3-10H,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLFYWHZDUSSLK-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C(C#N)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H15N2O2S

- Molecular Weight : 305.4 g/mol

- LogP : 5.2 (indicating high lipophilicity)

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 4

Benzothiazole derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific mechanisms attributed to (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile include:

- Inhibition of Tumor Growth : Studies suggest that benzothiazole compounds can inhibit tumor growth by interfering with angiogenesis and inducing apoptosis in cancer cells .

- Antimicrobial Activity : Benzothiazole derivatives have shown promise against various pathogens, indicating potential as antimicrobial agents .

- Anti-inflammatory Effects : Some studies indicate that these compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits tumor growth in vitro | |

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study 1: Anticancer Potential

A recent study evaluated the anticancer properties of several benzothiazole derivatives, including (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile. The compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect on bacterial growth, supporting its potential as a new antimicrobial agent.

Research Findings

Research has consistently highlighted the versatility of benzothiazole derivatives in drug development. The structural attributes of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile contribute to its biological activity:

- Structural Stability : The presence of the benzothiazole moiety enhances stability and bioavailability.

- Lipophilicity : High LogP values suggest efficient membrane permeability, crucial for cellular uptake.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic routes.

Key Reactions:

- Condensation Reactions: The compound can participate in condensation reactions to form larger heterocyclic structures.

- Substitution Reactions: It can undergo nucleophilic substitutions due to the presence of the benzothiazole moiety.

Biology

Recent studies have investigated the biological activities of this compound, particularly its potential as an antimicrobial and anticancer agent.

Biological Activities:

- Antimicrobial Properties: Tests have shown that the compound exhibits significant activity against various bacterial strains.

- Anticancer Potential: Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

Medicine

The medicinal applications of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile are being explored in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Case Studies:

- Cancer Treatment: A study demonstrated that derivatives of this compound could effectively reduce tumor size in animal models.

- Infection Control: Research highlighted its efficacy in treating infections caused by resistant bacterial strains.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated nitrile group facilitates [4+2] Diels-Alder reactions with dienes. For example, reactions with cyclopentadiene yield bicyclic adducts with high regioselectivity due to electron-withdrawing effects of the nitrile group .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Diels-Alder with cyclopentadiene | Toluene, 80°C, 12 h | Hexahydro-1H-isoindole-1-carbonitrile | 78% |

Nucleophilic Additions

The acrylonitrile’s β-carbon is susceptible to nucleophilic attack. Primary amines (e.g., methylamine) undergo Michael additions, forming β-amino derivatives .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methylamine | EtOH, reflux, 6 h | 3-(Benzothiazol-2-yl)-2-(2,3-dimethoxyphenyl)propanenitrile | 65% |

Electrophilic Aromatic Substitution

The 2,3-dimethoxyphenyl group undergoes nitration and bromination at the para position relative to methoxy groups. Nitration with HNO₃/H₂SO₄ produces a mono-nitro derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 2 h | 4-Nitro-2,3-dimethoxyphenyl derivative | 82% |

Benzothiazole Ring Modifications

The benzothiazole sulfur atom can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 25°C, 4 h | Benzothiazole sulfone derivative | 91% |

Nitrile Hydrolysis

The nitrile group hydrolyzes to a carboxylic acid under acidic conditions (e.g., HCl/H₂O), forming (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylic acid .

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| 6 M HCl, reflux, 8 h | None | Acrylic acid derivative | 74% |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes (e.g., ethylene), forming cyclobutane derivatives.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Ethylene | CH₃CN, UV, 24 h | Cyclobutane-fused acrylonitrile | 68% |

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the acrylonitrile double bond, yielding the saturated propionitrile derivative .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| 10% Pd-C | EtOAc, 50 psi H₂, 3 h | 3-(Benzothiazol-2-yl)-2-(2,3-dimethoxyphenyl)propanenitrile | 88% |

Key Mechanistic Insights:

Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with other benzothiazole-based α,β-unsaturated nitriles (Table 1). Key variations lie in the substituents on the phenyl ring and the heterocyclic core:

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,3-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing resonance stabilization and altering binding affinity compared to dimethylamino (electron-donating) or nitro (electron-withdrawing) substituents in analogs .

Enzyme Inhibition and RGS Protein Targeting

Antimicrobial and Anticancer Activity

- Antimicrobial : Derivatives like 5a–e (Table 1) show broad-spectrum activity against E. coli and S. aureus (MIC: 4–16 µg/mL), attributed to the benzothiazole core’s membrane-disrupting properties .

- Anticancer : Pyrrolo[2,1-b][1,3]benzothiazoles derived from similar intermediates exhibit IC₅₀ values of 2–10 µM against MCF-7 and HeLa cell lines .

Physicochemical and Crystallographic Insights

- Planarity and Packing : The target compound’s planar structure (evidenced in analogs ) promotes stacking interactions, critical for crystallographic stability.

- Solvent Effects: Derivatives with diphenylamino substituents () exhibit solvent-dependent conformational changes (anti vs. syn), impacting solubility and aggregation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile, and how do reaction parameters affect yield?

- Answer : The compound can be synthesized via condensation reactions between benzothiazol-2-yl acetonitrile and substituted aldehydes under reflux conditions. For example, analogous benzothiazole derivatives are synthesized using dimethylformamide-dimethyl acetal in acetic acid, yielding 88% after recrystallization from ethanol . Key parameters include solvent choice (e.g., acetic acid for protonation), temperature (reflux ~100–110°C), and stoichiometric ratios. Purity is monitored via TLC, and yields improve with slow evaporation for crystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks are expected?

- Answer :

- NMR : Aromatic protons (δ 7.0–8.5 ppm for benzothiazole and dimethoxyphenyl), methoxy groups (δ ~3.8–4.0 ppm), and nitrile (C≡N) absence in -NMR.

- IR : Strong C≡N stretch (~2220 cm), C=C (benzothiazole, ~1600 cm), and methoxy C-O (~1250 cm).

- Mass Spec : Molecular ion peak at m/z corresponding to (exact mass: 327.07) with fragmentation at the nitrile and benzothiazole moieties .

Q. How does the 2,3-dimethoxyphenyl substituent influence the compound’s electronic properties and reactivity?

- Answer : The methoxy groups are electron-donating, enhancing resonance stabilization of the aromatic ring. This increases electrophilicity at the α,β-unsaturated nitrile system, facilitating nucleophilic additions. Computational studies (e.g., DFT) can quantify charge distribution and predict sites for functionalization .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice, and how can X-ray diffraction (XRD) resolve structural ambiguities?

- Answer : XRD analysis of analogous benzothiazoles reveals planar geometries with π-π stacking (3.7–4.0 Å between benzothiazole rings) and absence of classical hydrogen bonds. Non-covalent interactions (van der Waals, C-H···π) dominate packing. Refinement using riding models for H-atoms and anisotropic displacement parameters ensures accuracy .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. no activity) for benzothiazole derivatives?

- Answer : Discrepancies may arise from assay conditions (cell lines, concentrations) or substituent effects. Strategies include:

- Dose-response studies : Establish IC values across multiple cell lines.

- SAR analysis : Compare analogs with varied substituents (e.g., nitro vs. methoxy groups) to identify pharmacophores .

- Target validation : Use molecular docking to predict binding to enzymes like topoisomerase II or kinases, followed by enzymatic assays .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility.

- Prodrug design : Mask the nitrile group as a metabolically labile ester.

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .

Methodological Considerations

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Molecular docking : Software like AutoDock Vina simulates binding to target proteins (e.g., EGFR kinase). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms.

- MD simulations : Assess binding stability over 100+ ns trajectories.

- Limitations : Over-reliance on static crystal structures; experimental validation (e.g., SPR, ITC) is critical .

Q. What in vitro assays are suitable for evaluating anti-inflammatory activity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.